molecular formula C16H19N3O4 B2992982 N1-(isoxazol-3-yl)-N2-(2-methoxy-2-phenylbutyl)oxalamide CAS No. 1797356-21-8

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-phenylbutyl)oxalamide

Cat. No.: B2992982
CAS No.: 1797356-21-8
M. Wt: 317.345
InChI Key: CVNOKXQLYVMBAO-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a synthetic oxalamide derivative characterized by two key substituents:

  • N1-substituent: Isoxazol-3-yl, a five-membered heterocyclic ring containing oxygen and nitrogen. This moiety is frequently utilized in medicinal chemistry due to its metabolic stability and bioactivity .
  • N2-substituent: 2-Methoxy-2-phenylbutyl, a branched alkyl chain featuring a methoxy group and a phenyl ring at the second carbon.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-16(22-2,12-7-5-4-6-8-12)11-17-14(20)15(21)18-13-9-10-23-19-13/h4-10H,3,11H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNOKXQLYVMBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(isoxazol-3-yl)-N2-(2-methoxy-2-phenylbutyl)oxalamide” typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of Methoxy-Phenylbutyl Group: The methoxy-phenylbutyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole ring is replaced by the methoxy-phenylbutyl moiety.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N1-(isoxazol-3-yl)-N2-(2-methoxy-2-phenylbutyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of “N1-(isoxazol-3-yl)-N2-(2-methoxy-2-phenylbutyl)oxalamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Key Structural Variations

The target compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related oxalamides:

Compound Name Key Substituents Applications/Findings Reference
Target Compound Isoxazol-3-yl; 2-methoxy-2-phenylbutyl Hypothesized applications in antimicrobial or flavor industries (inferred from analogs).
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl; pyridin-2-ylethyl Potent umami agonist (Savorymyx® UM33); approved for flavor enhancement in foods.
GMC-1 4-Bromophenyl; isoindoline-1,3-dione Antimicrobial activity tested; synthesized via THF recrystallization.
Compound 13 (Antiviral) Thiazolyl; piperidinyl Anti-HIV entry inhibitor (36% yield, 90% HPLC purity).
H3obea Ligand 2-Carboxyphenyl; 2-hydroxyethyl Coordination polymer formation with Cu(II); used in materials science.
Structural Implications:
  • Isoxazole vs.
  • Methoxy-Phenylbutyl vs. Hydrophilic Groups : The hydrophobic 2-methoxy-2-phenylbutyl group contrasts with hydrophilic groups like hydroxyethyl (H3obea) or pyridinylethyl (S336), suggesting divergent solubility and bioavailability profiles .

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a synthetic organic compound classified under oxalamides. This compound is notable for its potential biological activities, which are being explored in various fields such as medicinal chemistry and pharmacology. The unique structural features, including the isoxazole ring and the methoxy-phenylbutyl group, contribute to its diverse applications.

Chemical Structure and Properties

  • IUPAC Name : N-(2-methoxy-2-phenylbutyl)-N'-(1,2-oxazol-3-yl)oxamide
  • Molecular Formula : C16H19N3O4
  • CAS Number : 1797356-21-8
  • Molecular Weight : 317.34 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
  • Attachment of Methoxy-Phenylbutyl Group : This is accomplished via nucleophilic substitution where a suitable leaving group on the isoxazole ring is replaced.
  • Oxalamide Formation : The final step involves reacting the intermediate with oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various physiological responses, including:

  • Signal Transduction : Influencing cellular communication pathways.
  • Gene Expression : Affecting transcriptional activity.
  • Metabolic Processes : Modulating metabolic pathways that are crucial for cell function.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest potential efficacy in reducing inflammation.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of this compound:

StudyFindings
Study 1 (2020)Demonstrated anti-inflammatory effects in vitro using macrophage cell lines.
Study 2 (2021)Reported significant inhibition of cancer cell lines (e.g., breast cancer) at micromolar concentrations.
Study 3 (2023)Investigated neuroprotective effects in animal models of neurodegeneration, showing reduced neuronal apoptosis.

These findings highlight the compound's potential as a therapeutic agent across multiple disease states.

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